2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
CAS No.: 866049-80-1
Cat. No.: VC5146923
Molecular Formula: C14H11F3N2O2S
Molecular Weight: 328.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866049-80-1 |
|---|---|
| Molecular Formula | C14H11F3N2O2S |
| Molecular Weight | 328.31 |
| IUPAC Name | 2-(2-oxopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |
| Standard InChI | InChI=1S/C14H11F3N2O2S/c1-9(20)8-22-13-18-11(14(15,16)17)7-12(21)19(13)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
| Standard InChI Key | SCDPWLDOAGNOCE-UHFFFAOYSA-N |
| SMILES | CC(=O)CSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |
Introduction
Structural and Chemical Identity of 2-[(2-Oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Core Pyrimidinone Scaffold
The compound belongs to the 4(3H)-pyrimidinone family, a heterocyclic system characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. The 4(3H)-tautomer is stabilized by conjugation between the carbonyl group at position 4 and the ring nitrogen atoms. Substituents at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity and biological activity .
Key Substituents and Their Effects
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3-Phenyl Group: Enhances lipophilicity and π-stacking interactions, common in bioactive molecules.
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6-Trifluoromethyl Group: Introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability.
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2-[(2-Oxopropyl)sulfanyl] Moiety: A rare substituent combining sulfur-based nucleophilicity (sulfanyl) with a ketone functional group (2-oxopropyl), enabling diverse reactivity.
The trifluoromethyl group at position 6 is particularly noteworthy, as it appears in numerous pharmacologically active compounds due to its ability to modulate electronic properties and resist oxidative metabolism .
Synthetic Strategies for Pyrimidinone Derivatives
General Approaches to 4(3H)-Pyrimidinones
Pyrimidinones are typically synthesized via:
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Cyclocondensation of β-diketones with urea or thiourea derivatives.
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Functionalization of preformed pyrimidine rings through oxidation or substitution.
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Transition-metal-catalyzed cross-coupling reactions for introducing aryl or alkyl groups .
Chemoselective Sulfur Alkylation
The 2-[(2-oxopropyl)sulfanyl] substituent likely originates from a chemoselective O- or S-alkylation process. In related systems, 4-(iodomethyl)pyrimidines have been used as alkylating agents under basic conditions (e.g., K₂CO₃ in acetone), achieving yields of 70–98% . A proposed pathway for introducing the 2-oxopropylsulfanyl group involves:
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Thiolation: Reaction of a 2-mercaptopyrimidinone with 3-chloro-2-propanone.
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Nucleophilic Substitution: Displacement of chloride by the sulfur nucleophile.
Table 1: Representative Reaction Conditions for Sulfur Alkylation
| Parameter | Value | Source |
|---|---|---|
| Base | K₂CO₃ (1.0 equiv) | |
| Solvent | Acetone | |
| Temperature | Reflux (56–60°C) | |
| Reaction Time | 30 minutes | |
| Yield Range | 70–98% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR features of analogous compounds include:
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¹H NMR:
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¹³C NMR:
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¹⁹F NMR:
Table 2: Predicted NMR Data for 2-[(2-Oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.61 | Singlet | SCH₂COCH₃ |
| ¹H | 3.12 | Quartet | SCH₂COCH₃ |
| ¹H | 7.45–7.62 | Multiplet | Phenyl protons |
| ¹³C | 120.3 (q, ¹J = 275 Hz) | Quartet | CF₃ |
| ¹⁹F | -70.1 | Singlet | CF₃ |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would likely show:
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Molecular Ion: [M+H]⁺ at m/z 413.0821 (C₁₇H₁₅F₃N₂O₂S).
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Key Fragments: Loss of COCH₃ (60 Da) and CF₃ (69 Da).
Comparative Reactivity and Functionalization
Oxidation of Sulfur Functionality
The methylsulfanyl group in related compounds undergoes oxidation to sulfoxides or sulfones, which serve as leaving groups for further substitution . For the target compound, the 2-oxopropylsulfanyl group could participate in:
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Mannich Reactions: Utilizing the ketone for amine condensations.
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Nucleophilic Acyl Substitutions: Replacement of the sulfanyl group via SN2 mechanisms.
Stability Under Acidic/Basic Conditions
Trifluoromethylpyrimidinones demonstrate remarkable stability:
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Acidic Conditions: Resist hydrolysis up to pH 2.
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Basic Conditions: Decompose above pH 12 via ring-opening mechanisms .
Hypothetical Applications and Biological Relevance
Kinase Inhibition
The planar pyrimidinone core may interact with ATP-binding pockets in kinases. Trifluoromethyl groups improve binding affinity through hydrophobic interactions and fluorine-mediated hydrogen bonding.
Challenges and Future Directions
Synthetic Limitations
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Chemoselectivity: Competing O- vs. N-alkylation requires careful control of reaction conditions .
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Purification: High lipophilicity necessitates chromatographic separation (hexane/EtOAc mixtures) .
Computational Modeling Needs
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DFT Studies: To map electrostatic potential surfaces and predict reactive sites.
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Docking Simulations: For virtual screening against biological targets.
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